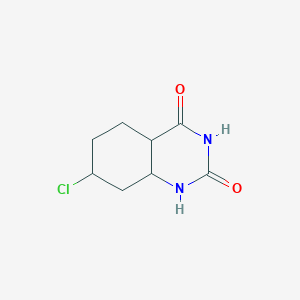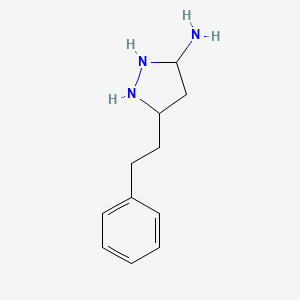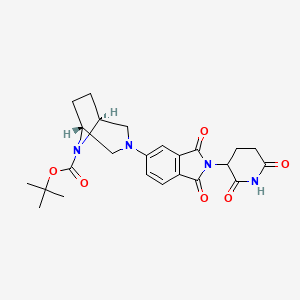
Sulfo-Cy3 dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine3 deoxyuridine triphosphate (Sulfo-Cy3 dUTP) is a fluorescently labeled nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for its ability to be incorporated into DNA strands during enzymatic reactions, allowing for the visualization and tracking of DNA synthesis and other molecular processes. Sulfo-Cyanine3 is a dye that emits in the yellow range, making it a standard choice for DNA microarray experiments and other fluorescence-based techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 deoxyuridine triphosphate involves the conjugation of the Sulfo-Cyanine3 dye to deoxyuridine triphosphate. This process typically requires the use of specific reagents and conditions to ensure the efficient attachment of the dye to the nucleotide. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Sulfo-Cyanine3 deoxyuridine triphosphate involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes rigorous quality control measures, such as high-performance liquid chromatography and mass spectrometry, to verify the purity and functionality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine3 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:
Incorporation into DNA Strands: During polymerase chain reactions (PCR) and other DNA synthesis processes, Sulfo-Cyanine3 deoxyuridine triphosphate is incorporated into the growing DNA strand by DNA polymerases.
Fluorescent Labeling: The compound is used to label DNA strands, allowing for the visualization of DNA synthesis and other molecular processes.
Common Reagents and Conditions
The incorporation of Sulfo-Cyanine3 deoxyuridine triphosphate into DNA typically requires the presence of a DNA polymerase enzyme, a DNA template, and other nucleotides. The reaction conditions often include a suitable buffer system, such as Tris-HCl, and optimal temperature settings to ensure efficient enzymatic activity .
Major Products Formed
The primary product formed from the reactions involving Sulfo-Cyanine3 deoxyuridine triphosphate is fluorescently labeled DNA. This labeled DNA can be used in various applications, including DNA microarrays, fluorescence in situ hybridization (FISH), and other molecular biology techniques .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine3 deoxyuridine triphosphate has a wide range of applications in scientific research, including:
Wirkmechanismus
Sulfo-Cyanine3 deoxyuridine triphosphate exerts its effects by being incorporated into DNA strands during enzymatic reactions. The Sulfo-Cyanine3 dye attached to the nucleotide allows for the visualization of DNA synthesis and other molecular processes through fluorescence. The molecular targets of this compound include DNA polymerases, which facilitate its incorporation into DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cyanine5 deoxyuridine triphosphate: Another fluorescently labeled nucleotide analog that emits in the red range.
Sulfo-Cyanine5.5 deoxyuridine triphosphate: A variant that emits in the far-red range.
BDP-FL deoxyuridine triphosphate: A fluorescently labeled nucleotide analog with different spectral properties.
Amino-11 deoxyuridine triphosphate: A modified nucleotide used for similar applications.
Uniqueness
Sulfo-Cyanine3 deoxyuridine triphosphate is unique due to its high incorporation efficiency and strong fluorescence emission in the yellow range. This makes it particularly suitable for applications requiring high sensitivity and precise visualization of DNA synthesis and other molecular processes .
Eigenschaften
Molekularformel |
C48H59Li4N6O22P3S2 |
|---|---|
Molekulargewicht |
1256.9 g/mol |
IUPAC-Name |
tetralithium;(2E)-1-[6-[[6-[3-[1-[(2R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38?,39?,44-;;;;/m1..../s1 |
InChI-Schlüssel |
RCMVJDZVTUKRMS-UOZDLEFTSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)


![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)






